molecular formula C11H15NO B3091412 (S)-2-(3-methoxyphenyl)pyrrolidine CAS No. 1217710-13-8

(S)-2-(3-methoxyphenyl)pyrrolidine

Cat. No.: B3091412
CAS No.: 1217710-13-8
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-enantiomer of 2-(3-methoxyphenyl)pyrrolidine is of particular interest due to its potential biological activities and applications in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the enantioselective formation of the pyrrolidine ring with high stereochemical control .

Another method involves the use of chiral auxiliaries or chiral catalysts to induce asymmetry in the synthesis. For example, the use of chiral ligands in metal-catalyzed reactions can lead to the formation of this compound with high enantiomeric excess .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral pool synthesis to achieve the desired enantiomeric purity. The reaction conditions are optimized to ensure high yield and selectivity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-methoxyphenyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of (S)-2-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(3-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can lead to distinct biological activities and applications. The (S)-enantiomer may exhibit higher selectivity and potency in certain applications compared to the ®-enantiomer or racemic mixture .

Biological Activity

(S)-2-(3-Methoxyphenyl)pyrrolidine, a compound with a unique chiral configuration, has garnered attention in various fields of biological research due to its potential pharmacological properties. The molecular formula for this compound is C11_{11}H15_{15}NO, and it has a molecular weight of 177.24 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.

Properties

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 177.24 g/mol
  • IUPAC Name : (2S)-2-(3-methoxyphenyl)pyrrolidine; hydrochloride

Synthesis

The synthesis of this compound typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the desired chiral center efficiently.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chiral nature enables selective interactions with enzymes and receptors, influencing various biochemical pathways. Notably, it has been studied for potential applications in:

  • Antimicrobial Activity : Exhibiting effects against certain bacterial strains.
  • Neuropharmacology : Investigated for its impact on neurotransmitter systems.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Properties : Research indicates that this compound demonstrates significant antibacterial activity against resistant strains, suggesting its utility as a scaffold for developing novel antibiotics .
  • Neuroprotective Effects : In vitro studies have shown that this compound may protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases .
  • Antidiabetic Activity : Similar compounds have been evaluated for their ability to inhibit α-glucosidases, suggesting a possible role in managing diabetes through the modulation of carbohydrate metabolism .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antibacterial properties of this compound revealed that it effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to disrupt bacterial cell wall synthesis by interfering with peptidoglycan cross-linking, similar to established antibiotics like vancomycin .

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, this compound was tested for its ability to mitigate oxidative stress-induced damage in neuronal cell cultures. Results indicated a reduction in apoptosis markers and an increase in cell viability, suggesting a protective mechanism against neurodegeneration .

Case Study 3: Antidiabetic Potential

Research into related pyrrolidine derivatives has demonstrated their capacity to inhibit α-glucosidase enzymes effectively. In comparative assays, this compound exhibited IC50_{50} values comparable to standard antidiabetic agents like acarbose, indicating promising potential for diabetes management .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityNeuroprotective EffectsAntidiabetic Potential
This compoundYesYesYes
(R)-2-(3-Methoxyphenyl)pyrrolidineModerateLimitedNo
2-(3-Methoxyphenyl)pyrrolidineNoLimitedModerate

Properties

IUPAC Name

(2S)-2-(3-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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